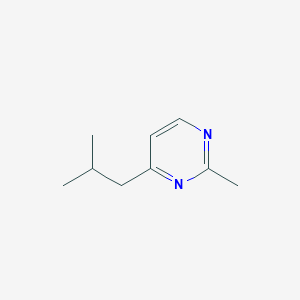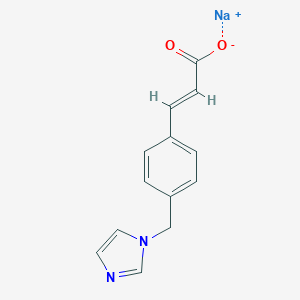
Ozagrel sodium
Vue d'ensemble
Description
Ozagrel Sodium, also known as Ozagrel, is an antiplatelet agent that works as a thromboxane A2 synthesis inhibitor . It has been used in trials studying the treatment of Dry Eye Syndromes .
Molecular Structure Analysis
The molecular formula of Ozagrel Sodium is C13H11N2NaO2 . It belongs to the class of organic compounds known as cinnamic acids, which are organic aromatic compounds containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid .
Chemical Reactions Analysis
Ozagrel Sodium has been studied for its compatibility with other substances. For instance, a study evaluated the compatibility of Ozagrel Sodium solution and calcium-containing transfusions using solubility product constants .
Physical And Chemical Properties Analysis
Ozagrel Sodium is a white crystalline powder that is soluble in water . Its average molecular weight is 250.233 .
Applications De Recherche Scientifique
Antiplatelet Aggregation Activities
Ozagrel Sodium, also known as (E)-sodium 4-(1-imidazolomethyl) cinnamate, is a commercially available inhibitor of thromboxane A2 (TXA 2) synthase . It has been demonstrated to possess antiplatelet aggregation and vasodilatory effects . This makes it a potent therapeutic agent for conditions where platelet aggregation plays a significant role.
Stroke Treatment
Ozagrel Sodium has been used in the treatment of ischemic stroke . Ischemic stroke is the second most common chronic disease worldwide and is associated with high morbidity and mortality . Thromboembolism and platelet aggregation are the most characteristic features of stroke . Ozagrel Sodium’s antiplatelet aggregation activities make it a potential therapeutic agent for this condition .
Co-drug Synthesis
Ozagrel Sodium has been used in the synthesis of co-drugs . In a study, novel ozagrel/paeonol-containing co-drugs were synthesized . These co-drugs displayed promising pharmacological activities and have the potential for development as an oral formulation .
Neuroprotective Effects
The co-drugs synthesized using Ozagrel Sodium have shown neuroprotective effects . In the study mentioned above, the co-drug PNC3 was found to exert protective effects against oxygen-glucose deprivation injury in PC12 cells .
Pharmacokinetic Properties
The co-drugs synthesized using Ozagrel Sodium have good bioavailability . This is an important factor in the development of oral formulations .
Safety Profile
Ozagrel Sodium has been found to be safe to use in patients with atherothrombotic or lacunar infarction . The occurrence of hemorrhagic complications did not differ significantly between the ozagrel and control groups .
Mécanisme D'action
- TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, playing a critical role in blood clot formation .
- Ozagrel sodium’s effects include:
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNYJCOBUTXCBR-IPZCTEOASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172327 | |
| Record name | Ozagrel sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ozagrel sodium | |
CAS RN |
189224-26-8 | |
| Record name | Ozagrel sodium [JAN:WHO-DD] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189224268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ozagrel sodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OZAGREL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5577N3ET | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Ozagrel sodium is a selective thromboxane A2 (TXA2) synthase inhibitor. [, , , , ] It prevents the conversion of prostaglandin H2 to TXA2, a potent vasoconstrictor and platelet aggregator. [, , ]
ANone: By inhibiting TXA2 synthesis, Ozagrel sodium exerts antithrombotic effects and may also modulate inflammatory responses. [, , , ] Studies have shown that Ozagrel sodium can:
- Reduce platelet aggregation [, , , , , ]
- Decrease plasma levels of TXB2, a stable metabolite of TXA2 [, ]
- Increase the ratio of prostacyclin (PGI2) to TXA2, favoring vasodilation and inhibiting platelet aggregation [, , ]
- Modulate the levels of endothelin-1 (ET-1) and calcitonin gene-related peptide (CGRP) in brain tissues following cerebral ischemia []
ANone: The molecular formula of Ozagrel sodium is C13H11NNaO4S, and its molecular weight is 313.29 g/mol. []
ANone: While the provided research papers don't provide detailed spectroscopic data, some studies utilize analytical techniques like HPLC to determine the content of Ozagrel sodium in pharmaceutical preparations. [, ]
ANone: Studies investigating the solubility product constants of Ozagrel sodium and calcium chloride suggest that mixing these solutions is safe under clinical conditions, with no appreciable risk of incompatibility. []
ANone: Research indicates that Ozagrel sodium remains stable for up to 6 hours when mixed with invertose injection, fructose injection, or xylitol injection. []
ANone: This section is not applicable to Ozagrel sodium as it is not a catalyst. Ozagrel sodium's primary mode of action involves enzyme inhibition rather than catalytic activity.
ANone: The provided research papers primarily focus on in vivo and in vitro studies of Ozagrel sodium and do not delve into computational chemistry or modeling approaches.
ANone: The research papers do not provide specific information on the SAR of Ozagrel sodium or the impact of structural modifications on its activity.
ANone: One study describes a formulation for Ozagrel sodium injection containing sodium citrate and calcium disodium edetate, claiming improved light stability, clarity, and stability without crystal formation. [] Another study highlights a sodium ozagrel sodium chloride injection formulated with glycine, citric acid, and sodium hydroxide, aiming for higher stability and cost-effectiveness. []
ANone: The provided research articles primarily focus on the therapeutic aspects of Ozagrel sodium and do not discuss SHE regulations.
ANone: The provided research papers do not go into detail regarding the ADME profile of Ozagrel sodium.
ANone: Research suggests that Ozagrel sodium is primarily used in the treatment of:
- Acute cerebral infarction [, , , , , , , , , , , , , , , , , ]
- Unstable angina pectoris [, ]
- Peripheral artery disease in diabetic patients []
- Cerebral vasospasm following aneurysmal subarachnoid hemorrhage []
- Lung injury induced by limb ischemia-reperfusion []
- Chronic heart failure caused by coronary heart disease []
- TNBS-induced colitis (in rats) []
ANone: Researchers have employed rat models to investigate the effects of Ozagrel sodium in various conditions, including:
- Focal cerebral ischemia []
- Myocardial ischemia []
- Limb ischemia-reperfusion induced lung injury []
- TNBS-induced colitis []
ANone: The provided research papers do not discuss resistance mechanisms or cross-resistance related to Ozagrel sodium.
ANone: While the provided research papers focus primarily on the efficacy of Ozagrel sodium, several studies mention its safety profile. These studies report no significant adverse reactions or side effects associated with Ozagrel sodium treatment. [, , , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-](/img/structure/B71190.png)
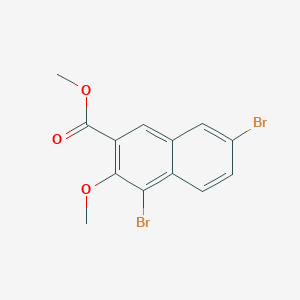
![Pentacyclo[4.3.0.02,5.03,8.04,7]nonane-2,4-diamine (9CI)](/img/structure/B71193.png)
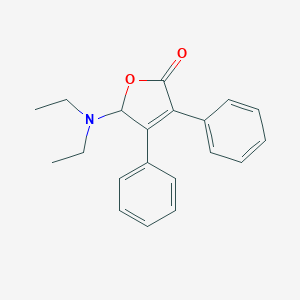

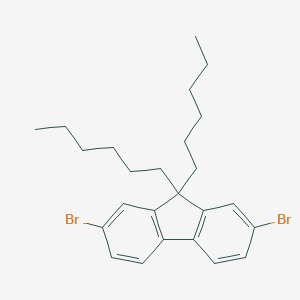
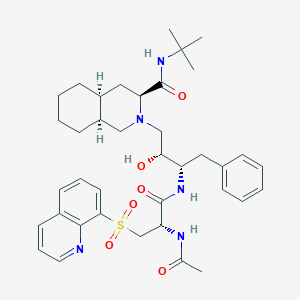
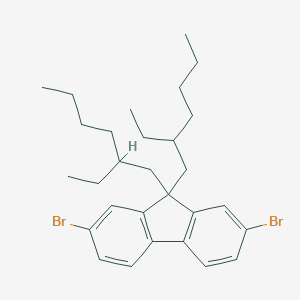
![1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI)](/img/structure/B71207.png)
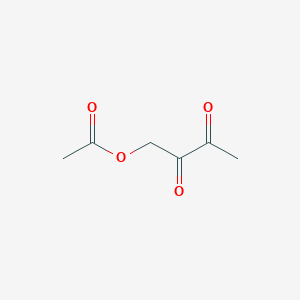

![Glycine, N-[[3-methoxy-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]carbonyl]-, ethyl ester](/img/structure/B71212.png)

